6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide
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Overview
Description
6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a hydroxymethyl group and a naphthalen-1-ylmethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine-3-carboxamide core, followed by the introduction of the hydroxymethyl group and the naphthalen-1-ylmethylideneamino group through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The naphthalen-1-ylmethylideneamino group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(hydroxymethyl)pyridine: A related compound with similar structural features.
Naphthalen-1-ylmethylideneamino derivatives: Compounds with variations in the substitution pattern on the naphthalene ring.
Uniqueness
6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide is unique due to the specific combination of functional groups and their spatial arrangement
Properties
IUPAC Name |
6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-12-16-9-8-15(10-19-16)18(23)21-20-11-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,22H,12H2,(H,21,23)/b20-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUCWVZQXQSKR-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CN=C(C=C3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=CN=C(C=C3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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